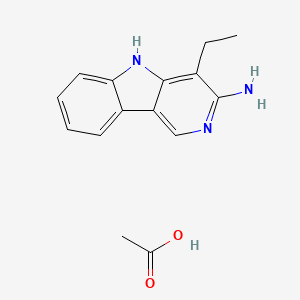
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including an ethynyl group, a fluoro substituent, and a methoxymethoxy group attached to a naphthalene ring, along with a 2,2-dimethylpropanoate ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of the fluoro substituent: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Attachment of the ethynyl group: This can be accomplished through Sonogashira coupling using palladium catalysts.
Methoxymethoxy protection: This step involves the protection of hydroxyl groups using methoxymethyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid with 2,2-dimethylpropanol using standard esterification reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving naphthalene derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The ethynyl and fluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxymethoxy group can provide stability and solubility, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
8-Ethynyl-7-fluoro-1-naphthalenyl 2,2-dimethylpropanoate: Lacks the methoxymethoxy group.
7-Fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate: Lacks the ethynyl group.
8-Ethynyl-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate: Lacks the fluoro substituent.
Uniqueness
8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C19H19FO4 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
[8-ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H19FO4/c1-6-14-15(20)8-7-12-9-13(23-11-22-5)10-16(17(12)14)24-18(21)19(2,3)4/h1,7-10H,11H2,2-5H3 |
InChIキー |
OQWZLISQAKWTIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OC1=C2C(=CC(=C1)OCOC)C=CC(=C2C#C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


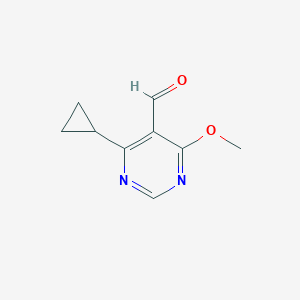

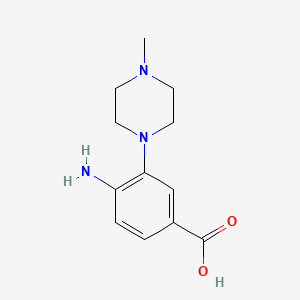
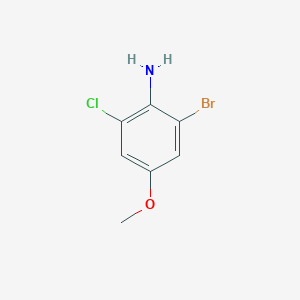
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)
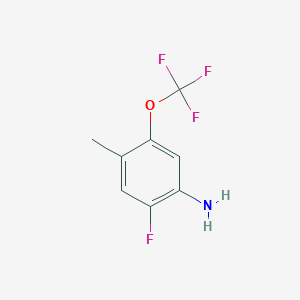
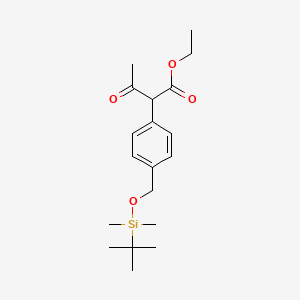
![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
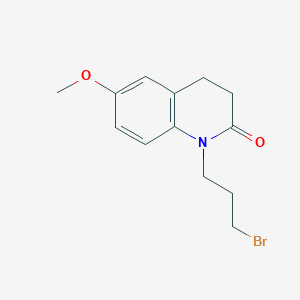
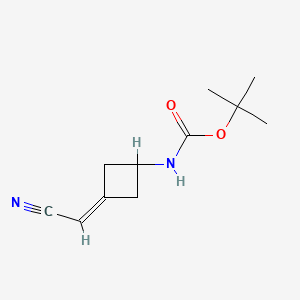
![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
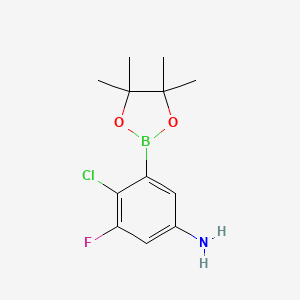
![Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)
